5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups, including an allyl group, a bromine atom, a hydroxy group, a methoxyphenyl group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-bromoaniline, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide in the presence of a base such as potassium carbonate.
Bromination: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium thiocyanate.
Addition: The allyl group can undergo addition reactions with electrophiles such as bromine or hydrogen chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium thiocyanate.
Electrophiles: Bromine, hydrogen chloride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dibromo or chloro derivatives.
Scientific Research Applications
5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The unique structure of this compound can be exploited for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, for example, it may exert its effects through interactions with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
1-allyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-allyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a methoxy group at the para position of the phenyl ring instead of the meta position.
1-allyl-5-bromo-3-hydroxy-3-[2-(3-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-9-22-17-8-7-14(21)11-16(17)20(25,19(22)24)12-18(23)13-5-4-6-15(10-13)26-2/h3-8,10-11,25H,1,9,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQQTITAKJSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.